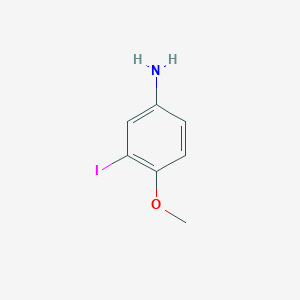

3-Iodo-4-methoxyaniline

Description

Significance and Research Context of 3-Iodo-4-methoxyaniline in Modern Organic and Medicinal Chemistry

In modern organic synthesis, this compound is recognized as a valuable intermediate. The presence of an iodine atom allows for a variety of coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. This reactivity makes it a key component in the construction of complex molecular frameworks.

Its significance extends into medicinal chemistry, where it is used as a precursor for the synthesis of biologically active compounds. For instance, it is an intermediate in the preparation of 4-amino-3-quinolinecarbonitriles, which are investigated for their ability to inhibit protein kinases. google.com The inhibition of such enzymes is a critical target in the development of therapeutic agents for various diseases. A related compound, 3-iodo-4-methylaniline, is utilized in the synthesis of potential anti-cancer agents, highlighting the importance of the iodo-aniline scaffold in pharmaceutical research. chemimpex.comchemimpex.com Furthermore, this compound is cited as a useful substituted aromatic for proteomics research, which is the large-scale study of proteins. scbt.comscbt.com

Historical Overview of Aniline (B41778) Derivatives in Chemical Synthesis

The story of aniline derivatives begins with the isolation of aniline itself in 1826 by Otto Unverdorben through the destructive distillation of indigo. wikipedia.org Initially named "crystalline," it was later synthesized from coal tar and, in 1843, August Wilhelm von Hofmann established its identity as phenylamine or aniline. montrealgazette.com A pivotal moment in the history of aniline derivatives was the accidental discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856 while he was attempting to synthesize quinine. montrealgazette.com This discovery launched the synthetic dye industry and spurred the growth of the modern chemical industry, with companies like BASF (Badische Anilin- & Soda-Fabrik) having their origins in aniline dye production. montrealgazette.come-bookshelf.de

Beyond dyes, the late 19th and early 20th centuries saw aniline derivatives making their mark in medicine. Acetanilide and phenacetin, both derived from aniline, were among the first synthetic analgesic drugs. wikipedia.orgnih.gov This historical link between the dye industry and pharmaceuticals set a precedent for the exploration of aniline derivatives as a source of new therapeutic agents, a practice that continues to this day. montrealgazette.comnih.gov

Contemporary Relevance of Halogenated Aniline Compounds

Halogenated compounds are of great importance in contemporary chemical research. scbt.com The inclusion of halogen atoms into organic molecules can significantly alter their physical and chemical properties, including their biological activity. Halogenated anilines, in particular, are crucial intermediates in the production of a wide range of commercial products, including pesticides, herbicides, drugs, pigments, and dyes. ingentaconnect.com The carbon-halogen bond is a key functional group that allows for a multitude of chemical transformations, making these compounds invaluable for synthesizing complex molecules. scbt.comnih.gov

Recent research has also explored novel applications for halogenated anilines. Studies have shown that some halogen-substituted aniline derivatives possess antimicrobial and antibiofilm properties. Furthermore, some toxic halogenated anilines, previously thought to be exclusively synthetic, have been found to be biosynthesized by marine microalgae, opening up new avenues in natural product chemistry. researchgate.net The versatility of these compounds ensures their continued relevance in fields ranging from materials science, where they can enhance properties like flame retardancy, to analytical chemistry. scbt.com

Scope and Focus of Research on this compound

Current research on this compound is primarily concentrated on its application as a synthetic building block. Its molecular structure makes it an ideal starting material for creating more elaborate molecules with potential applications in medicine and materials science.

The main areas of investigation include:

Medicinal Chemistry: A significant focus is on its use as an intermediate in the synthesis of novel pharmaceutical compounds. As mentioned, it is a precursor to quinoline (B57606) derivatives that act as protein kinase inhibitors, a key area in cancer research and other diseases. google.com The iodo- and methoxy-substituted aniline core provides a versatile platform for medicinal chemists to build and modify potential drug candidates.

Organic Synthesis: Researchers explore the reactivity of this compound in various chemical reactions. The iodine substituent is particularly useful for cross-coupling reactions, allowing for the efficient formation of new chemical bonds. nih.gov

Proteomics: The compound has been identified as a useful tool in proteomics research. scbt.comscbt.com This field involves the comprehensive study of proteins and their functions, and specialized chemical probes are often required for these investigations.

The research is therefore directed towards leveraging the unique chemical properties of this compound for the development of new technologies and therapies, rather than studying the compound for its own intrinsic biological effects.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 74587-12-5 | scbt.comnih.govtcichemicals.com |

| Molecular Formula | C₇H₈INO | scbt.comnih.gov |

| Molecular Weight | 249.05 g/mol | scbt.comnih.gov |

| Appearance | White to Gray to Brown powder/crystal | tcichemicals.com |

| Melting Point | 72.0 to 75.0 °C | tcichemicals.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 4-Amino-2-iodoanisole, 3-Iodo-p-anisidine | scbt.comtcichemicals.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPNLGCUIGEZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622075 | |

| Record name | 3-Iodo-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74587-12-5 | |

| Record name | 3-Iodo-4-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74587-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Iodo 4 Methoxyaniline and Its Derivatives

Direct Synthesis Approaches for 3-Iodo-4-methoxyaniline

The direct synthesis of this compound primarily involves the introduction of an iodine atom onto the 4-methoxyaniline backbone. Key to this transformation is the control of regioselectivity to ensure the desired substitution pattern.

Regioselective Iodination Techniques

The regioselective iodination of 4-methoxyaniline is crucial for the successful synthesis of this compound. The methoxy (B1213986) and amino groups are both activating and ortho-, para-directing. To achieve iodination at the C3 position (ortho to the amino group and meta to the methoxy group), specific iodinating agents and conditions are necessary.

One effective method involves the use of elemental iodine in the presence of an oxidizing agent. For instance, the use of iodine with hydrogen peroxide in a suitable solvent can facilitate the electrophilic iodination of the aromatic ring. The choice of solvent can influence the selectivity of the reaction.

Another approach is the use of N-iodosuccinimide (NIS) as an iodinating agent. NIS is a mild and efficient source of electrophilic iodine and can provide good yields of the desired product under controlled conditions. The reaction is typically carried out in an organic solvent such as acetonitrile (B52724) or dichloromethane.

A DMSO-assisted regioselective iodination of aniline (B41778) analogues has also been reported as a metal- and oxidant-free method. This technique, when applied to substrates with directing groups similar to 4-methoxyaniline, can offer high to excellent yields at room temperature.

The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in conjunction with elemental iodine has been shown to be effective for the regioselective iodination of certain aromatic compounds. tcichemicals.com This method can enhance the electrophilicity of iodine, leading to more efficient substitution.

Table 1: Comparison of Regioselective Iodination Techniques

| Iodinating System | Key Features | Typical Solvents |

|---|---|---|

| I₂ / H₂O₂ | Utilizes an oxidizing agent to generate the electrophilic iodine species. | Ethanol (B145695), Acetic Acid |

| N-Iodosuccinimide (NIS) | Mild and efficient iodinating agent. | Acetonitrile, DCM |

| DMSO-assisted | Metal- and oxidant-free conditions. | MTBE |

Precursor-Based Synthetic Routes

Precursor-based synthetic routes offer an alternative to direct iodination. These methods involve the synthesis of a precursor molecule that already contains the iodine and methoxy groups in the desired positions, followed by the formation of the aniline functionality.

A common precursor is 3-iodo-4-methoxy-nitrobenzene. The synthesis of this precursor can be achieved by the nitration of 3-iodoanisole. The subsequent reduction of the nitro group to an amino group yields this compound. This reduction can be carried out using various reducing agents, such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation.

Another potential precursor-based route involves starting with 3-amino-4-hydroxyanisole, followed by a Sandmeyer-type reaction to introduce the iodo group. However, this route is often less direct than the reduction of the corresponding nitro compound.

Table 2: Overview of a Precursor-Based Synthetic Route

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Iodoanisole | HNO₃, H₂SO₄ | 3-Iodo-4-methoxy-nitrobenzene |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. osti.gov Key parameters that are often optimized include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.

For direct iodination reactions, controlling the temperature is essential to prevent side reactions, such as the formation of di-iodinated products. A gradual addition of the iodinating agent can also help to improve selectivity and yield. The reaction time is monitored to ensure complete conversion of the starting material while minimizing the degradation of the product.

In precursor-based routes, the optimization of the reduction step is important. For example, in the catalytic hydrogenation of 3-iodo-4-methoxy-nitrobenzene, the choice of catalyst (e.g., palladium on carbon), hydrogen pressure, and temperature can significantly impact the reaction efficiency and the purity of the final product.

The use of high-throughput screening and design of experiments (DoE) can accelerate the optimization process by systematically evaluating multiple reaction parameters simultaneously. beilstein-journals.org

Table 3: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Importance | Typical Range/Options |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | 0°C to reflux |

| Reaction Time | Ensures complete conversion and minimizes degradation. | 1 to 24 hours |

| Stoichiometry | Controls the extent of reaction and minimizes side products. | 1:1 to 1:1.5 (aniline:iodinating agent) |

| Catalyst | Influences reaction rate and selectivity. | Pd/C, PtO₂ (for hydrogenation) |

Synthesis of Complex Molecules Incorporating this compound

This compound serves as a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of both the amino group and the iodo substituent.

Formation of Schiff Bases

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule.

The general synthesis involves reacting this compound with a carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of an acid like acetic acid. The reaction mixture is usually heated to drive the reaction to completion.

The resulting Schiff bases, incorporating the 3-iodo-4-methoxyphenyl moiety, are of interest in coordination chemistry and materials science. The electronic properties of the Schiff base can be tuned by varying the substituents on the aldehyde or ketone precursor.

Table 4: Examples of Schiff Base Formation from this compound

| Carbonyl Compound | Resulting Schiff Base Structure | Typical Reaction Conditions |

|---|---|---|

| Salicylaldehyde | 2-(((3-iodo-4-methoxyphenyl)imino)methyl)phenol | Ethanol, catalytic acetic acid, reflux |

| Benzaldehyde | N-(benzylidene)-3-iodo-4-methoxyaniline | Methanol, reflux |

Cyclization Reactions

The presence of both an amino group and an iodo substituent on the same aromatic ring makes this compound a versatile substrate for various cyclization reactions to form heterocyclic compounds.

One important application is in the synthesis of substituted indoles. For example, through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling with a terminal alkyne, an ortho-alkynyl aniline intermediate can be formed. This intermediate can then undergo an intramolecular cyclization to yield a 6-methoxy-7-iodoindole derivative.

Another type of cyclization is the Pictet-Spengler reaction, where a derivative of this compound, after conversion to a β-arylethylamine, can react with an aldehyde or ketone to form a tetrahydroisoquinoline.

Furthermore, the iodo group can participate in transition-metal-catalyzed C-N bond-forming reactions to construct nitrogen-containing heterocycles. For instance, in a Buchwald-Hartwig amination, the iodo group can be coupled with an amine to form a diarylamine, which could be a precursor for carbazole (B46965) synthesis through a subsequent cyclization.

Table 5: Examples of Cyclization Reactions Involving this compound Derivatives

| Reaction Type | Reactants | Resulting Heterocycle |

|---|---|---|

| Sonogashira Coupling / Indole (B1671886) Synthesis | This compound, Terminal Alkyne | 6-Methoxy-7-iodoindole |

| Pictet-Spengler Reaction | β-(3-Iodo-4-methoxyphenyl)ethylamine, Aldehyde | Tetrahydroisoquinoline |

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful and efficient strategy for the synthesis of complex molecules. chegg.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate its derivatives in a convergent and atom-economical fashion.

A notable example of a relevant MCR is the consecutive four-component synthesis of trisubstituted 3-iodoindoles. rsc.orgbohrium.com This reaction proceeds through a sequence initiated by a copper-free alkynylation of an ortho-haloaniline with a terminal alkyne, followed by a base-catalyzed cyclization to form the indole ring. Subsequently, an electrophilic iodination using N-iodosuccinimide (NIS) introduces the iodine atom, and a final alkylation traps the indole anion. rsc.orgbohrium.com This one-pot process demonstrates the potential of MCRs to rapidly build molecular complexity and could conceivably be adapted for aniline derivatives. rsc.org

The key advantages of employing MCRs in the synthesis of complex derivatives include:

Process Simplicity: Combining multiple steps into a single operation reduces the need for intermediate isolation and purification, saving time and resources. chegg.com

Atom Economy: By incorporating a majority of the atoms from the starting materials into the final product, MCRs inherently minimize waste. chegg.com

Accessibility of Starting Materials: These reactions often utilize readily available and simple starting materials to construct complex molecular architectures. chegg.com

Cross-Coupling Reactions (e.g., Suzuki Reaction)

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryls and other conjugated systems. manac-inc.co.jp These reactions typically involve the palladium-catalyzed coupling of an organohalide with an organoboron compound. manac-inc.co.jpmdpi.com this compound and its derivatives are excellent substrates for such transformations due to the reactivity of the carbon-iodine bond.

The Suzuki reaction is a powerful method for creating C-C bonds and is noted for its mild reaction conditions and the low toxicity of its reagents. manac-inc.co.jp A typical reaction involves an aryl or vinyl halide reacting with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. mdpi.com The relative reactivity of the halide leaving group follows the trend I > OTf > Br >> Cl. mdpi.com

A study on the Suzuki cross-coupling of 3-iodo-4-methoxybenzoic acid methyl ester, a closely related derivative of this compound, demonstrated the successful synthesis of biaryls. tandfonline.com The optimization of this process was achieved using Pd(PPh3)4 as the catalyst in refluxing anhydrous benzene (B151609) with sodium phenoxide as the base. tandfonline.com More recent developments in Suzuki-Miyaura couplings have focused on expanding the substrate scope and improving reaction efficiency, including the use of unprotected ortho-bromoanilines, showcasing the reaction's tolerance to free amine groups which can be challenging in other coupling methods. manac-inc.co.jp

Table 1: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Feature | Description |

| Reaction Type | Suzuki-Miyaura Cross-Coupling |

| Aryl Halide | This compound derivative |

| Coupling Partner | Arylboronic acid or ester |

| Catalyst | Palladium-based (e.g., Pd(PPh3)4) |

| Base | Various (e.g., K2CO3, NaOEt, Cs2CO3) |

| Solvent | Organic or aqueous systems |

| Product | Biaryl derivative |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance sustainability. Key areas of focus include the use of safer solvents, the development of recyclable catalysts, and the maximization of atom economy.

Solvent-Free Synthesis

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free synthesis, or solid-state synthesis, offers a compelling alternative. Mechanochemistry, which uses mechanical energy (e.g., ball milling) to initiate chemical reactions, is a prominent solvent-free technique. vanderbilt.educolab.ws

Mechanochemical methods have been successfully applied to the synthesis of various organic compounds, including organohalogen derivatives and polyanilines. colab.wsmdpi.comcolab.ws These reactions are driven by the energy imparted through grinding, which can lead to unique reactivity and product formation compared to solution-phase synthesis. vanderbilt.edu While a specific mechanochemical synthesis for this compound has not been detailed, the iodination of other aromatic systems under solvent-free conditions has been reported. For instance, the iodination of aryl methoxy substituted ketones has been achieved using molecular iodine and 30% aqueous hydrogen peroxide under solvent- and catalyst-free conditions, suggesting the feasibility of such an approach for aniline derivatives. mdpi.com

The main advantages of this approach are the significant reduction of organic waste and the potential for high atom economy. mdpi.com

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is a cornerstone of sustainable chemical production. In the context of this compound synthesis and its subsequent reactions, green catalyst development focuses on two main areas: the initial iodination step and the subsequent cross-coupling reactions.

For the iodination of aromatic compounds, sustainable catalysts are being explored to replace traditional, often stoichiometric, reagents. Nanoporous silica (B1680970) anchored with sulfonic acid groups has been shown to effectively catalyze the iodination of activated aromatic compounds in water, using hydrogen peroxide as a green oxidant. tandfonline.com This system allows for the easy recovery and recycling of the solid acid catalyst. tandfonline.com Another innovative approach involves the use of enzymes, such as laccase, to catalyze the iodination of phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the ultimate oxidant, with water as the only byproduct. rsc.org Furthermore, iodine itself can act as an environmentally benign catalyst for various oxidative transformations, offering a green alternative to transition metals. researchgate.net

In the realm of cross-coupling reactions, significant efforts are being made to develop greener Suzuki reaction protocols. This includes the use of water as the reaction solvent, which is non-flammable, non-toxic, and inexpensive. researchgate.net Palladium on carbon (Pd/C) is an effective and recyclable catalyst for these aqueous Suzuki reactions. researchgate.net Beyond palladium, there is growing interest in using more earth-abundant and less expensive metals like nickel as catalysts. mdpi.comnih.gov Recyclable nickel catalysts, sometimes supported on magnetic nanoparticles for easy separation, are being developed for Suzuki-Miyaura couplings in environmentally friendly solvents. mdpi.comnih.gov

Table 2: Overview of Sustainable Catalysts

| Reaction Type | Catalyst System | Green Aspects |

| Iodination | Nanoporous solid acid (MCM-41-SO3H) | Water as solvent, recyclable catalyst. tandfonline.com |

| Iodination | Laccase enzyme / KI / O2 | Aerial oxygen as oxidant, water as byproduct. rsc.org |

| Suzuki Coupling | Palladium on Carbon (Pd/C) | Water as solvent, recyclable catalyst. researchgate.net |

| Suzuki Coupling | Nickel-based catalysts (e.g., NiCl2(PCy3)2) | Use of earth-abundant metal, effective in green solvents. mdpi.comnih.gov |

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Traditional synthetic routes often have low atom economy, generating significant amounts of waste. For example, the classical Béchamp process for producing aniline has an atom economy of only 35%, creating large volumes of iron oxide sludge. researchgate.netrsc.org

In the synthesis of this compound, the iodination step is a key target for improving atom economy. Electrophilic iodination reactions can be designed to be highly atom-economical. mdpi.com For instance, oxidative halogenation methods that use alkali metal halides (like KI) as the halogen source in conjunction with an oxidant are preferable to using elemental iodine directly, as they can, in principle, achieve 100% iodine atom economy. rsc.orgmdpi.com

Waste minimization is intrinsically linked to atom economy. By designing syntheses with high atom economy, the generation of byproducts is inherently reduced. mdpi.com Further strategies for waste minimization include:

Catalytic Processes: Using catalysts instead of stoichiometric reagents dramatically reduces waste, as the catalyst is used in small amounts and can often be recycled. researchgate.netrsc.org

Solvent Reduction: As discussed, employing solvent-free methods or using benign and recyclable solvents like water minimizes a major source of chemical waste. researchgate.net

Process Optimization: Careful selection of reagents and reaction conditions can prevent the formation of side products, thus reducing waste and simplifying purification.

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Reactivity and Reaction Mechanisms of 3 Iodo 4 Methoxyaniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 3-iodo-4-methoxyaniline is heavily influenced by the directing effects of its substituents. The amino and methoxy (B1213986) groups are strong activating, ortho, para-directing groups. However, since the para position to the amino group is occupied by the methoxy group (and vice versa), their directing effects are primarily aimed at the ortho positions. The iodine atom is a deactivating, ortho, para-director.

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a directed metalation group (DMG) to coordinate with an organolithium reagent, facilitating deprotonation at a specific adjacent (ortho) position. wikipedia.orgbaranlab.org In this compound, both the methoxy group and a suitably protected amino group (e.g., as a carbamate (B1207046) or amide) can function as DMGs. wikipedia.orgnih.gov

The primary amino group itself is too acidic and would be deprotonated by the organolithium base. Therefore, protection is a necessary first step to employ its directing ability. Common protecting groups that also serve as effective DMGs include carbamates (e.g., -NHBoc) and amides. nih.govorganic-chemistry.org

The regiochemical outcome of the DoM reaction on a protected derivative of this compound is determined by the relative directing strength of the DMGs and steric hindrance. The general hierarchy of directing ability for relevant groups is often cited as -OCONR₂ > -CONR₂ > -OMe. organic-chemistry.org

In the case of N-protected this compound, there are two potential sites for lithiation ortho to the directing groups: the C5 position (ortho to the methoxy and meta to the protected amino group) and the C2 position (ortho to the protected amino group and meta to the methoxy group). The bulky iodine atom at C3 sterically hinders access to the C2 position. Consequently, lithiation is expected to occur preferentially at the C5 position, directed by the powerful carbamate or amide group and the methoxy group.

Table 1: Regioselectivity in Directed ortho Metalation of Protected this compound

| Directing Group (at C4) | Directing Group (at C1, Protected) | Steric Influence (at C3) | Predicted Major Lithiation Site |

|---|---|---|---|

| Methoxy (-OMe) | Carbamate (-NHCO₂R) | Iodine (-I) | C5 |

The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) halides) to introduce a new substituent with high regiocontrol at the C5 position. organic-chemistry.orgunblog.fr

The lone pair of electrons on the nitrogen atom of the aniline (B41778) group makes it a potent nucleophile. This allows this compound to participate in reactions where the nitrogen atom attacks an electrophilic center. Common examples include acylation and alkylation reactions.

Acylation: The aniline nitrogen can readily attack acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is often used to protect the amino group before subsequent transformations.

Alkylation: While direct alkylation of anilines with alkyl halides can be difficult to control and may lead to over-alkylation, it is possible under specific conditions. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for synthesizing secondary or tertiary amines.

Role of the Iodine Substituent in Chemical Transformations

The iodine atom is not merely a passive substituent; its presence is key to some of the most important reactions of this compound, particularly in the realm of transition metal-catalyzed cross-coupling.

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making aryl iodides highly reactive substrates for oxidative addition to low-valent transition metal catalysts, most notably palladium(0) complexes. libretexts.org This C-I bond activation is the crucial first step in many cross-coupling reactions. libretexts.org

Suzuki-Miyaura Coupling: this compound is an excellent candidate for Suzuki-Miyaura coupling. In this reaction, the C-I bond is activated by a Pd(0) catalyst, which undergoes oxidative addition to form an arylpalladium(II) intermediate. This intermediate then undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base, followed by reductive elimination to form a new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org A study on the closely related 3-iodo-4-methoxybenzoic acid methylester demonstrated successful Suzuki coupling with sterically hindered arylboronic esters, highlighting the utility of this scaffold in C-C bond formation. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org While this compound already possesses an amino group, it could theoretically be used as the aryl halide component to couple with a different primary or secondary amine, leading to more complex diarylamine structures. acsgcipr.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethynyl derivative. organic-chemistry.org The C-I bond of this compound would readily participate in the oxidative addition step of the catalytic cycle.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃, Ligand, Base (e.g., NaOtBu) |

The iodine substituent exerts a significant influence on the regioselectivity of reactions on the aromatic ring primarily through steric hindrance.

As discussed in the context of Directed ortho Metalation (Section 3.1.1), the large size of the iodine atom at the C3 position effectively blocks this site from attack by bulky reagents. This steric blocking is a key factor in directing lithiation to the C5 position.

In potential electrophilic aromatic substitution reactions on the N-acylated derivative (to reduce the strong activation of the amino group), the directing effects would be complex. The amide and methoxy groups would direct incoming electrophiles to the C2 and C5 positions. However, the iodine at C3 would sterically hinder attack at C2, likely favoring substitution at the C5 position.

The iodine itself does not impart stereoselectivity as it is achiral and is attached to a planar aromatic ring. Stereoselectivity in reactions involving this molecule would arise from transformations of substituents or from the use of chiral catalysts or reagents in subsequent steps.

Reactions of the Methoxy Group

The methoxy group (-OCH₃) is generally stable, but its most characteristic reaction is ether cleavage to yield the corresponding phenol (B47542). This transformation is typically achieved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com

The mechanism for cleavage with HBr or HI involves the initial protonation of the ether oxygen to form a good leaving group (methanol). libretexts.org A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to produce the phenol (3-iodo-4-hydroxyaniline) and methyl halide. libretexts.org Cleavage of aryl alkyl ethers does not occur at the aryl-oxygen bond because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution. libretexts.org

This demethylation reaction is a common strategy in natural product synthesis and medicinal chemistry to unmask a phenol group, which may be important for biological activity or for further functionalization.

Demethylation Reactions

Demethylation of the methoxy group in this compound represents a specific type of ether cleavage. This reaction converts the methoxy group into a hydroxyl group, yielding 4-amino-2-iodophenol. Such reactions are typically achieved using strong Lewis acids or proton acids that can attack the ether oxygen.

Common reagents for the demethylation of aryl methyl ethers include boron tribromide (BBr₃), hydroiodic acid (HI), and hydrobromic acid (HBr). The reaction with BBr₃ proceeds via the formation of a Lewis acid-base complex between the boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group. Cleavage with HBr or HI involves protonation of the ether oxygen to form an oxonium ion, which makes the methyl group susceptible to Sₙ2 attack by the halide. While this transformation is a standard reaction for aryl methyl ethers, specific documented examples detailing the reaction conditions and yields for the demethylation of this compound are not prevalent in readily available literature.

Ether Cleavage Reactions

Ether cleavage in this compound specifically refers to the breaking of the C-O bond of the methoxy group. As an aryl methyl ether, the cleavage preferentially occurs at the methyl-oxygen bond because the aryl-oxygen bond is significantly stronger due to the sp² hybridization of the aromatic carbon and its partial double bond character.

The mechanism for this reaction under strongly acidic conditions (e.g., HI, HBr) involves the initial protonation of the ether's oxygen atom. This step creates a good leaving group (the corresponding phenol). Subsequently, a halide ion (I⁻ or Br⁻) acts as a nucleophile, attacking the less sterically hindered methyl carbon in an Sₙ2 displacement. This concerted step breaks the methyl-oxygen bond and forms a methyl halide and the phenolic product, 4-amino-2-iodophenol. Due to the stability of the aromatic ring, it does not undergo nucleophilic substitution under these conditions.

Reactions of the Amine Functionality

The primary aromatic amine group (-NH₂) is a key center of reactivity in this compound. Its nucleophilic character, stemming from the lone pair of electrons on the nitrogen atom, allows it to participate in a wide range of reactions, including acylations, diazotizations, and condensations. The reactivity is modulated by the electronic effects of the iodo and methoxy substituents on the benzene (B151609) ring.

Amidation and Acylation Reactions

The amine group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base (to neutralize the HCl or acetic acid byproduct) would yield N-(3-iodo-4-methoxyphenyl)acetamide. Similarly, reaction with other substituted acyl chlorides can be used to introduce different acyl groups. In one documented procedure, a substituted aniline is reacted with chloroacetyl chloride in the presence of triethylamine (B128534) to form the corresponding chloroacetamide derivative. mdpi.com This highlights a typical transformation pathway for the amine functionality.

Diazotization and Coupling Reactions

Primary aromatic amines like this compound can be converted into diazonium salts through a process known as diazotization. ntu.edu.sg This reaction is typically carried out by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. ntu.edu.sg

The resulting 3-iodo-4-methoxyphenyldiazonium salt is a highly versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. More importantly, it can act as an electrophile in azo coupling reactions. When reacted with electron-rich aromatic compounds, such as phenols or other anilines, it undergoes an electrophilic aromatic substitution to form brightly colored azo compounds, which are the basis of many dyes. ntu.edu.sg

Condensation Reactions

The nucleophilic amine group of this compound can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (also known as Schiff bases). This reaction typically proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N double bond.

In a specific documented synthesis, this compound was reacted with a substituted pyrimidine (B1678525) in a condensation-type reaction to form a new C-N bond. google.comgoogle.com This highlights its utility as a building block in the construction of more complex heterocyclic systems.

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic studies focused solely on this compound are limited, the reactivity of this compound can be effectively understood by analyzing data from studies on other substituted anilines. nih.govepa.gov The rate and energetics of its reactions are determined by the combined electronic influence of the electron-donating methoxy group and the electron-withdrawing iodo group.

The oxidation of substituted anilines serves as a useful model reaction to quantify these effects. In such reactions, electron-donating groups enhance the reaction rate by increasing the electron density on the aromatic ring and the amine, making oxidation more favorable. Conversely, electron-withdrawing groups retard the rate. nih.govepa.gov Studies on the oxidation of various anilines by reagents like imidazolium (B1220033) chlorochromate have established a clear reactivity order. epa.gov

Table 1: Reactivity Order of p-Substituted Anilines in Oxidation epa.gov

| Substituent | Reactivity Order | Electronic Effect |

|---|---|---|

| -OCH₃ | > | Electron-Donating |

| -CH₃ | > | Electron-Donating |

| -H | > | Reference |

| -Cl | > | Electron-Withdrawing |

For this compound, the powerful electron-donating resonance effect of the para-methoxy group is expected to dominate, making the molecule more reactive towards electrophiles than aniline itself. However, the inductively withdrawing effect of the ortho-iodo group will partially counteract this activation.

Thermodynamic parameters, such as the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), provide deeper insight into the reaction mechanism. A study on the oxidation of substituted anilines by Iridium(IV) calculated these parameters, showing how different substituents influence the energy barrier and transition state organization of the reaction. nih.gov

The consistent values for the Gibbs free energy of activation (ΔG#) across different substituted anilines suggest that they all react via a common mechanism. nih.govepa.gov The negative values for the entropy of activation (ΔS#) indicate a more ordered transition state compared to the reactants, which is typical for bimolecular reactions. nih.gov

Reaction Rate Studies with Substituted Anilines

There is a notable absence of published research specifically detailing reaction rate studies of this compound with a series of substituted anilines. Such studies are crucial for quantifying the electronic and steric effects of substituents on the reaction kinetics, often visualized through Hammett plots. This type of analysis provides valuable insights into the transition state of the reaction and the nature of the rate-determining step.

For analogous reactions involving other substituted anilines and aryl halides, it is well-established that electron-donating groups on the aniline nucleophile generally increase the reaction rate, while electron-withdrawing groups decrease it. Conversely, electron-withdrawing groups on the aryl halide electrophile typically accelerate the reaction. However, without experimental data for this compound, any discussion of its specific reaction rates with substituted anilines remains speculative.

A hypothetical data table for such a study is presented below to illustrate the type of information that is currently missing from the scientific record.

Hypothetical Reaction Rate Data for the Reaction of this compound with Substituted Anilines

| Substituent on Aniline (para-) | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |

|---|---|---|

| -OCH₃ | Data not available | Data not available |

| -CH₃ | Data not available | Data not available |

| -H | Data not available | Data not available |

| -Cl | Data not available | Data not available |

Energy Profiles of Key Reactions

Similarly, a thorough search of computational chemistry literature and databases did not yield any studies on the energy profiles of key reactions involving this compound. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, intermediates, and products.

An energy profile provides a quantitative description of the reaction pathway, including activation energies and reaction enthalpies. This information is fundamental to understanding the feasibility and kinetics of a chemical transformation. The absence of such computational data for this compound means that the mechanistic pathways for its reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, have not been theoretically modeled or validated.

To provide context, a generalized energy profile for a hypothetical two-step reaction is described in the table below. This illustrates the type of detailed energetic information that is currently unavailable for reactions of this compound.

Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Calculated Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | Data not available |

| Transition State 1 | Data not available |

| Intermediate | Data not available |

| Transition State 2 | Data not available |

Applications in Advanced Organic Synthesis

Building Block in Heterocyclic Chemistry

The unique substitution pattern of 3-iodo-4-methoxyaniline, featuring an iodo group ortho to the amine and a methoxy (B1213986) group para to it, suggests its potential as a precursor for a variety of heterocyclic structures. The presence of the iodine atom offers a handle for further functionalization through cross-coupling reactions, while the amino and methoxy groups can direct cyclization pathways. However, specific instances of its use in the following areas are not detailed in the reviewed literature.

Formation of Oxazepines

Oxazepines, seven-membered heterocyclic compounds containing oxygen and nitrogen, are of interest in medicinal chemistry. Their synthesis can often be achieved through cycloaddition reactions. For instance, the [5+2] cycloaddition of imines, formed from aromatic amines, with various anhydrides is a known route to 1,3-oxazepine-4,7-diones. While the synthesis of oxazepine derivatives from various anilines has been documented, there are no specific examples in the available literature that utilize this compound for this purpose.

Construction of Fused Ring Systems

The iodo- and amino- functionalities on this compound make it a theoretical candidate for the construction of fused ring systems through reactions like palladium-catalyzed intramolecular cyclizations (e.g., Heck, Buchwald-Hartwig) or Ullmann condensations. Such strategies are commonly employed to build complex polycyclic and heterocyclic architectures. However, a review of the literature did not yield specific examples where this compound is used as a starting material for the synthesis of fused ring systems.

Synthesis of Triazole Hybrids

Triazoles are a class of five-membered heterocycles that have found broad applications, particularly in medicinal chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a widely used method for the synthesis of 1,2,3-triazoles. This reaction involves the coupling of an organic azide (B81097) with a terminal alkyne. Aniline (B41778) derivatives can be converted to the corresponding azides, which can then participate in the CuAAC reaction. Despite the prevalence of this synthetic strategy, no specific examples of the conversion of this compound to an azide and its subsequent use in the synthesis of triazole hybrids were found in the surveyed literature.

Precursor for Functional Materials

The chromophoric and reactive nature of aromatic amines makes them valuable precursors for the development of functional materials such as dyes and pigments.

Development of Dyes and Pigments

Applications in Optoelectronics

While direct, large-scale applications of this compound in commercial optoelectronics are not extensively documented, its molecular structure is highly relevant to the design of materials used in this field. Its potential lies in its use as a precursor for more complex organic semiconductors. The core structure combines features of aniline and anisole (B1667542) derivatives, which are known to be important in optoelectronic devices like Organic Light Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs).

Aniline derivatives, particularly triphenylamine-based compounds, are widely used as hole-transporting materials in OLEDs. nih.gov These materials facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer, a critical process for the generation of light. oled.com The electron-donating nature of the amino and methoxy groups in this compound makes it a suitable building block for synthesizing larger, conjugated molecules with effective hole-transport capabilities.

Furthermore, related iodo-anisole compounds, such as 4-iodoanisole, have been identified for use in polarizing films for LCDs. fishersci.comchemicalbook.com This suggests that the iodo-anisole moiety within the this compound structure could be leveraged in the synthesis of materials for light modulation applications. The tunability of optoelectronic materials by modifying their chemical structure is a key aspect of developing new technologies. ossila.com

Table 1: Key Layers and Functions in an OLED Device

| Layer | Full Name | Primary Function | Relevance of this compound |

| HIL | Hole Injection Layer | Receives 'holes' from the anode for injection deeper into the device. oled.com | Precursor for synthesizing HIL materials. |

| HTL | Hole Transport Layer | Supports the transport of 'holes' to the emissive layer. oled.com | The aniline moiety is a common feature in HTL molecules. nih.gov |

| EML | Emissive Layer | Where electrical energy is converted directly into light. oled.com | Can serve as a building block for host or emitter molecules. |

| ETL | Electron Transport Layer | Supports the transport of electrons to the emissive layer. oled.com | Not directly relevant. |

Role in Catalyst Design and Ligand Synthesis

The distinct functional groups of this compound make it a compound of significant interest in the design of catalysts and ligands for transition metal-catalyzed reactions. The amino group provides a convenient point of attachment for building larger ligand structures, while the iodo and methoxy groups allow for the fine-tuning of electronic and steric properties.

A key application of substituted iodoanilines is in the development of chiral organocatalysts. These catalysts are designed to facilitate chemical reactions that produce a specific stereoisomer (enantiomer) of a target molecule, which is crucial in medicinal chemistry. oled.com

Research has shown that iodoaniline derivatives can be used to synthesize chiral catalysts for reactions such as the α-functionalization of ketones. In one such design, the aniline nitrogen is reacted with a chiral molecule, such as (S)-methyl lactate, to form a chiral iodoaniline-lactate catalyst. The iodine atom on the aromatic ring is believed to act as a Lewis basic site, interacting with the substrate to help control the stereochemical outcome of the reaction. This approach has been shown to produce products with high yields and enantioselectivity.

While this specific research utilized a different isomer, the principle is directly applicable to this compound. The presence of the essential amino and iodo groups allows for its potential use in creating a new family of chiral catalysts.

Table 2: Components of a Hypothetical Chiral Catalyst Based on this compound

| Component | Role in Catalyst | Example |

| Iodoaniline Backbone | Provides the structural framework and the key iodine atom. | This compound |

| Chiral Auxiliary | Introduces chirality to the catalyst, enabling enantioselective reactions. | (S)-ethyl lactate |

| Activating Group | The iodine atom acts as a Lewis base to activate the substrate. | Iodine |

In transition metal catalysis, ligands are organic molecules that bind to a central metal atom and play a critical role in its catalytic activity. They can stabilize the metal, influence its reactivity, and control the selectivity of the reaction. Aniline derivatives are important precursors for a highly valuable class of ligands known as N-heterocyclic carbenes (NHCs).

NHC ligands are prized for their strong bond to the metal center and their tunable properties. By changing the substituents on the aniline precursor, chemists can precisely adjust the steric bulk and electronic environment of the resulting ligand. This control is essential for optimizing catalytic reactions such as cross-coupling, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.

This compound is a prime candidate as a precursor for designing bespoke NHC ligands.

The amino group is the reactive site used to construct the heterocyclic ring of the NHC.

The methoxy group is electron-donating, which increases the electron density on the metal center, potentially enhancing its catalytic activity.

The iodo group provides significant steric bulk, which can be advantageous in promoting challenging cross-coupling reactions. It also offers a potential site for further functionalization of the ligand.

The ability to synthesize ligands with tailored properties from readily available materials like substituted anilines is a significant advantage in developing new and efficient catalytic systems.

Table 3: Influence of Substituents on Ligand Properties

| Substituent on Aniline Precursor | Property | Effect on Ligand/Catalyst Performance |

| Methoxy (-OCH₃) | Electron-donating | Increases electron density at the metal center, potentially improving catalytic turnover. |

| Iodo (-I) | Steric Bulk / Electronic | Creates steric hindrance around the metal, which can improve selectivity and stability. |

| Amino (-NH₂) | Reactive Handle | Serves as the key site for synthesizing the ligand structure (e.g., an NHC ring). |

Computational and Theoretical Studies of 3 Iodo 4 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and energetic properties of molecules. These calculations solve the Schrödinger equation, or its approximations, for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-iodo-4-methoxyaniline.

DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For aniline (B41778) derivatives, functionals like B3LYP combined with basis sets such as 6-31G** have been shown to provide results that are in good agreement with experimental data. scispace.com

Beyond geometry, DFT elucidates the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule.

Table 1: Representative DFT-Calculated Properties for a Substituted Aniline Molecule This table presents typical data obtained from DFT calculations and is for illustrative purposes.

| Parameter | Description | Representative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | -250 Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.5 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.9 eV |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF) theory are foundational ab initio techniques. While generally less accurate than DFT for many applications due to the neglect of electron correlation, they are systematically improvable.

These methods are valuable for calculating fundamental energetic properties. For this compound, ab initio calculations can determine the total energy, heats of formation, and ionization potential. By calculating the energies of reactants, transition states, and products, these methods can also be used to map out reaction energy profiles, providing insights into reaction kinetics and thermodynamics. In a study on 3,4,5-trimethoxyaniline, both HF and DFT methods were used to compute structural parameters and vibrational frequencies for comparative analysis. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes and interactions with the environment.

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, primarily the C-N bond of the amine group and the C-O bond of the methoxy (B1213986) group. Rotation around these bonds gives rise to different conformers with varying energies.

MD simulations can be used to explore the potential energy surface of the molecule. By simulating the molecule's movement over a period of time, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, such as enzyme active sites.

Chemical reactions are often performed in a solvent, which can significantly influence reaction rates and pathways. MD simulations are an excellent tool for studying these solvent effects at a molecular level.

Simulations can be performed with this compound surrounded by explicit solvent molecules (e.g., water, methanol). The simulation tracks the interactions between the solute and solvent, such as hydrogen bonding, and reveals how the solvent shell is structured. This allows for the calculation of properties like the free energy of solvation. Understanding how different solvents stabilize or destabilize the reactants, transition states, and products can help in selecting the optimal solvent for a particular chemical synthesis or process. For instance, MD simulations have been used to investigate the interactions of various molecules with lipid membranes, highlighting the role of the surrounding environment. semanticscholar.org

Cheminformatics and QSAR Studies

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. One of its key applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To build a QSAR model for analogs of this compound, a set of similar molecules with known activities (e.g., enzyme inhibition, toxicity) would be required.

For each molecule, a series of numerical descriptors are calculated. These can include:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity.

3D descriptors: Molecular shape, surface area, and quantum chemical properties like dipole moment or HOMO/LUMO energies.

Statistical methods, such as partial least-squares (PLS), are then used to create a model that correlates these descriptors with the observed biological activity. nih.gov A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules and prioritizing synthetic efforts. Such models have been successfully applied to various classes of compounds, including quinoxaline (B1680401) derivatives, to understand their structure-activity relationships. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Prediction of Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By employing DFT calculations, typically with a basis set such as B3LYP/6-311++G(d,p), it is possible to determine a range of global reactivity descriptors. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in defining a molecule's ability to donate or accept electrons.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's capacity to act as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and relates to its ability to act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the surroundings. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

While specific DFT studies on this compound are not extensively available in the public literature, the following table presents hypothetical yet representative values for its reactivity descriptors based on calculations performed on analogous halosubstituted aniline derivatives.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.50 |

| LUMO Energy | ELUMO | - | -0.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |

| Ionization Potential | I | -EHOMO | 5.50 |

| Electron Affinity | A | -ELUMO | 0.85 |

| Electronegativity | χ | (I + A) / 2 | 3.175 |

| Chemical Hardness | η | (I - A) / 2 | 2.325 |

| Chemical Softness | S | 1 / η | 0.430 |

| Electrophilicity Index | ω | μ2 / 2η | 2.169 |

These predicted descriptors suggest that this compound is a relatively stable molecule, characterized by a significant HOMO-LUMO gap. The electrophilicity index provides a quantitative measure of its ability to act as an electrophile in chemical reactions.

Correlation with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation ensures the accuracy of the computational methods and provides a deeper understanding of the experimental observations.

For this compound, a primary method for this correlation would involve comparing the calculated vibrational frequencies with those obtained from experimental techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Theoretical calculations can predict the vibrational modes of the molecule, including stretching, bending, and torsional motions of its constituent atoms. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model.

A comparative table would typically be constructed, as shown below, to illustrate the correlation between the computed and observed vibrational frequencies for key functional groups.

| Vibrational Mode | Experimental FT-IR (cm-1) | Theoretical (Scaled) (cm-1) | Assignment |

|---|---|---|---|

| N-H stretch (asymmetric) | ~3450 | ~3445 | Stretching of the amine N-H bonds |

| N-H stretch (symmetric) | ~3360 | ~3355 | Stretching of the amine N-H bonds |

| C-H stretch (aromatic) | ~3050 | ~3048 | Stretching of C-H bonds in the benzene (B151609) ring |

| C-N stretch | ~1280 | ~1275 | Stretching of the carbon-nitrogen bond |

| C-O-C stretch (asymmetric) | ~1240 | ~1235 | Stretching of the ether linkage |

| C-I stretch | ~550 | ~545 | Stretching of the carbon-iodine bond |

A strong agreement between the scaled theoretical frequencies and the experimental values would validate the accuracy of the chosen computational method (e.g., B3LYP/6-311++G(d,p)) and the optimized molecular geometry. This validated model can then be used with greater confidence to predict other properties of this compound that may be difficult or hazardous to measure experimentally. Furthermore, this correlative approach aids in the definitive assignment of spectral bands observed in experimental spectra.

Advanced Spectroscopic Characterization Techniques for Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are cornerstones in the characterization of 3-iodo-4-methoxyaniline derivatives. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, allow for the unambiguous assignment of each proton and carbon atom within the molecule.

In the parent this compound, the aromatic protons exhibit a characteristic splitting pattern. The introduction of substituents in its derivatives leads to predictable changes in these patterns, providing clear evidence of the substitution site. For instance, N-acylation or N-alkylation of the amino group will induce significant downfield shifts for the protons and carbons near the nitrogen atom.

¹H NMR Spectral Data for this compound:

A singlet for the methoxy (B1213986) (–OCH₃) protons.

A broad singlet for the amine (–NH₂) protons.

Distinct signals in the aromatic region corresponding to the protons on the benzene (B151609) ring.

¹³C NMR Spectral Data for this compound:

A signal for the methoxy carbon.

Signals for the aromatic carbons, with the carbon atom bonded to the iodine showing a characteristic upfield shift due to the heavy atom effect.

While specific data for a wide range of derivatives are dispersed throughout the scientific literature, studies on the synthesis of novel compounds from this compound consistently report the use of ¹H and ¹³C NMR for structural confirmation. nih.govbeilstein-journals.org

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | ~3.8 | ~56 |

| -NH₂ | Variable (broad) | - |

| Aromatic-H | 6.5 - 7.5 | - |

| Aromatic-C | - | 110 - 150 |

| C-I | - | ~85 |

| C-O | - | ~150 |

| C-N | - | ~140 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

2D NMR Techniques for Connectivity

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for establishing atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons in the molecule. For instance, in a substituted aromatic ring, the COSY spectrum would show cross-peaks between neighboring aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For derivatives of this compound, HMBC can confirm the connectivity between substituents and the aromatic ring.

The application of these 2D NMR techniques is a standard procedure in the characterization of newly synthesized complex organic molecules, including derivatives of this compound. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These two methods are often complementary.

Vibrational Analysis and Functional Group Identification

The IR and Raman spectra of this compound derivatives are characterized by absorption bands corresponding to the vibrations of specific bonds. These spectra are useful for confirming the presence of key functional groups and for monitoring the progress of a chemical reaction.

Characteristic Vibrational Frequencies:

N-H stretching: In the parent compound and its N-unsubstituted derivatives, the N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. ias.ac.in Secondary amines show a single band in this region.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed in the 2850-3100 cm⁻¹ range.

C=C stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1350 cm⁻¹ range.

C-O stretching: The C-O stretching of the methoxy group results in a strong band, usually around 1250 cm⁻¹.

C-I stretching: The C-I stretching vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 2: Key IR Absorption Bands for Derivatives of this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Secondary Amine (R₂-NH) | N-H Stretch | 3300 - 3500 (single band) |

| Amide (R-CO-NH-R') | C=O Stretch | 1630 - 1680 |

| Methoxy (-OCH₃) | C-O Stretch | 1200 - 1275 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Iodo Group (C-I) | C-I Stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a newly synthesized derivative of this compound. HRMS instruments can measure the m/z values with very high precision (typically to four or five decimal places). This allows for the calculation of the exact molecular formula, as each unique combination of atoms will have a slightly different theoretical mass. The parent compound, this compound, has a monoisotopic mass of approximately 248.9651 g/mol . nih.gov

For example, when a derivative is synthesized, the experimentally determined exact mass from HRMS can be compared to the theoretical exact mass calculated for the expected product. A close match between these two values provides strong evidence for the successful synthesis of the target compound. Synthetic chemistry literature is replete with examples where HRMS is used as a definitive tool for the characterization of novel compounds. beilstein-journals.org The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, helping to confirm the identity of the derivative.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxyaniline |

Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and structural features of organic compounds through the analysis of their fragmentation patterns. While specific, detailed fragmentation analyses for a wide range of simple this compound derivatives are not extensively documented in dedicated studies, the expected fragmentation behavior can be inferred from established principles for aromatic amines, iodinated compounds, and ethers.

The fragmentation of a hypothetical N-acyl derivative of this compound would likely proceed through several key pathways. The molecular ion peak (M⁺) would be expected to be prominent, owing to the stability of the aromatic system. Common fragmentation patterns for aromatic amines include the loss of small neutral molecules. For iodinated aromatic compounds, a characteristic fragmentation is the cleavage of the carbon-iodine bond, which would result in a significant fragment corresponding to the loss of an iodine radical (M - 127).

Another predictable fragmentation pathway involves the methoxy group. The loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion is a common fragmentation for anisole-containing compounds. Subsequent loss of carbon monoxide (CO) from this fragment could also be anticipated. For N-acyl derivatives, alpha-cleavage adjacent to the carbonyl group is a typical fragmentation route, leading to the formation of an acylium ion. The presence of the amino group can also influence fragmentation, potentially leading to rearrangements and the formation of characteristic nitrogen-containing ions.

Table 1: Predicted Major Fragmentation Pathways for a Hypothetical N-acyl-3-iodo-4-methoxyaniline

| Fragment Ion | Proposed Origin |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |

| [M-43]⁺ | Loss of an acetyl radical (•COCH₃) for an N-acetyl derivative |

| [M-127]⁺ | Loss of an iodine radical (•I) |

| [M-15-28]⁺ | Sequential loss of a methyl radical and carbon monoxide |

It is important to note that the relative abundance of these fragment ions would depend on the specific nature of the derivative and the ionization conditions.

X-ray Crystallography for Solid-State Structures

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. For derivatives of this compound, this technique can unambiguously confirm the molecular constitution, stereochemistry, and conformation.

A notable example is the crystal structure of 3-iodo-2-(4-methoxyaniline)-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-one, a more complex derivative. researchgate.net X-ray analysis of this compound revealed the precise spatial arrangement of the 3-iodo-4-methoxyphenyl moiety within the larger molecular framework. Such studies provide fundamental data, including unit cell dimensions, space group, and atomic coordinates, which are essential for a complete structural description.

Analysis of Intermolecular Interactions

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. The analysis of these interactions is crucial for understanding the physical properties of the solid and for the rational design of new materials. For derivatives of this compound, several types of intermolecular interactions are expected to play a significant role.

Hydrogen Bonding: In derivatives where the aniline (B41778) nitrogen is part of an amide or a similar functional group, classical hydrogen bonds of the N-H···O or N-H···N type are likely to be prominent features in the crystal packing. These interactions can lead to the formation of well-defined supramolecular structures such as chains, sheets, or more complex three-dimensional networks.